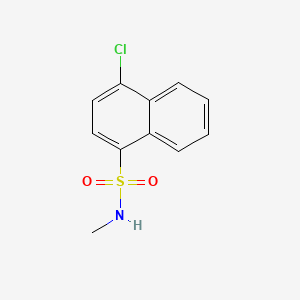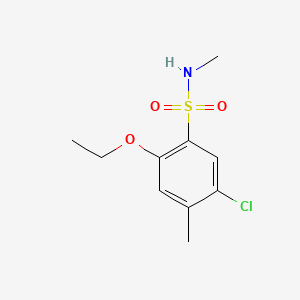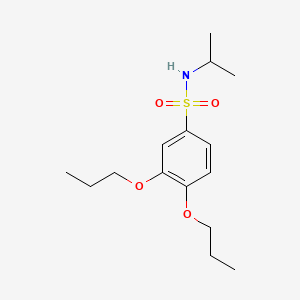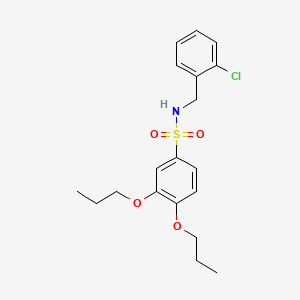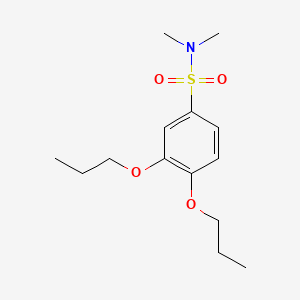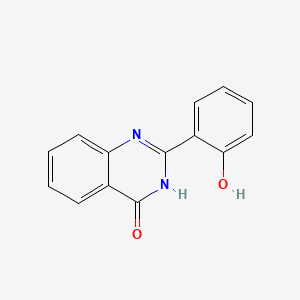
DiethanolamineGr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DiethanolamineGr, also known as diethanolamine, is an organic compound with the formula HN(CH₂CH₂OH)₂. It is a colorless, viscous liquid that is hygroscopic and has a mild ammonia-like odor. Diethanolamine is a secondary amine and a diol, making it a versatile compound in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethanolamine is typically synthesized through the reaction of ethylene oxide with aqueous ammonia. The reaction proceeds in two steps:
- Ethylene oxide reacts with ammonia to form ethanolamine:
C2H4O+NH3→H2NCH2CH2OH
- Ethanolamine then reacts with another equivalent of ethylene oxide to produce diethanolamine:
C2H4O+H2NCH2CH2OH→HN(CH2CH2OH)2
Industrial Production Methods
In industrial settings, diethanolamine is produced by reacting ethylene oxide with ammonia under controlled conditions. The reaction is typically carried out in a reactor where ethylene oxide is added to an aqueous solution of ammonia. The temperature and pressure are carefully controlled to optimize the yield of diethanolamine while minimizing the formation of by-products such as triethanolamine .
Analyse Chemischer Reaktionen
Types of Reactions
Diethanolamine undergoes various chemical reactions, including:
Oxidation: Diethanolamine can be oxidized to form diethanolamide and other oxidation products.
Reduction: It can be reduced to form simpler amines.
Substitution: Diethanolamine can undergo substitution reactions where one or both hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products
Oxidation: Diethanolamide and other oxidized derivatives.
Reduction: Simpler amines such as monoethanolamine.
Substitution: Various substituted amines and esters.
Wissenschaftliche Forschungsanwendungen
Diethanolamine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of amides, polymerization reactions, and the formation of heterocycles, crown ethers, Mannich bases, and ionic liquids.
Biology: Employed in the synthesis of biologically active compounds, including antimicrobial, anticancer, antitubercular, antioxidant, and anesthetic agents.
Medicine: Investigated for its potential therapeutic effects and used in the formulation of various pharmaceutical products.
Industry: Utilized in the production of emulsifying agents, surfactants, and as a component in metalworking fluids, cosmetics, and personal care products
Wirkmechanismus
Diethanolamine exerts its effects through various molecular targets and pathways. It acts as a weak base and can form salts with acids. In biological systems, diethanolamine is a component of lecithin and is involved in the biosynthesis of phosphatidylcholine, a key phospholipid in cell membranes. It also interacts with proteins and enzymes, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Diethanolamine is similar to other alkanolamines such as monoethanolamine and triethanolamine. it has unique properties that make it distinct:
Monoethanolamine: Contains only one hydroxyl group and is less viscous compared to diethanolamine.
Triethanolamine: Contains three hydroxyl groups and is more viscous and hygroscopic than diethanolamine.
Other related compounds include:
- N-Methylethanolamine
- Dimethylethanolamine
- Diethylethanolamine
- N,N-Diisopropylaminoethanol
- Methyl diethanolamine
- Triethanolamine
- Bis-tris methane
- Meglumine
- Diethylhydroxylamine .
Diethanolamine’s unique combination of secondary amine and diol functionalities makes it particularly versatile in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
112-42-2 |
|---|---|
Molekularformel |
C23H32O4 |
Molekulargewicht |
0 |
Synonyme |
DiethanolamineGr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


